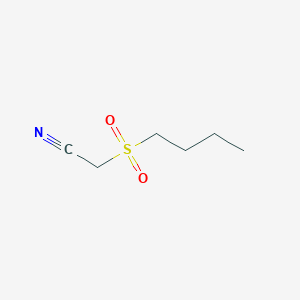acétique CAS No. 69066-43-9](/img/structure/B1287605.png)
Acide [(4-fluorophényl)amino](oxo)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Fluorophenyl)amino](oxo)acetic acid, also known as 4-fluoro-DL-phenylalanine (4-FPA), is a synthetic amino acid that has been used in scientific research for many years. It is an essential component of many biochemical and physiological processes, and its use in laboratory experiments has grown steadily over the past few decades. 4-FPA has been found to have a wide range of applications, from its use in protein synthesis and drug design to its role in the elucidation of metabolic pathways and cellular signaling pathways.
Applications De Recherche Scientifique
Chimie de coordination
Ce composé agit comme un ligand en chimie de coordination, formant des complexes avec les métaux de transition. Ces complexes sont étudiés pour leurs activités catalytiques potentielles et sont explorés pour une utilisation dans des processus synthétiques catalysés.
Chacune de ces applications démontre la polyvalence et l'importance de l'acide (4-fluorophényl)aminoacétique dans la recherche scientifique, mettant en évidence son rôle dans l'avancement de divers domaines grâce à ses propriétés chimiques uniques .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of (4-Fluorophenyl)aminoacetic acid are currently unknown . This compound is a specialty product used in proteomics research .
Mode of Action
As a research compound, it may interact with various targets in the cell, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of (4-Fluorophenyl)aminoacetic acid’s action are currently unknown . As a research compound, its effects may vary depending on the experimental conditions and the biological system in which it is used .
Action Environment
The action, efficacy, and stability of (4-Fluorophenyl)aminoacetic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or proteins, temperature, and the specific cell or tissue type in which the compound is acting .
Analyse Biochimique
Biochemical Properties
(4-Fluorophenyl)aminoacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme oxalate decarboxylase, which catalyzes the decarboxylation of oxalate to formate and carbon dioxide. (4-Fluorophenyl)aminoacetic acid acts as a substrate for this enzyme, leading to the production of fluorinated derivatives. Additionally, it interacts with proteins involved in cellular signaling pathways, influencing their activity and function .
Cellular Effects
(4-Fluorophenyl)aminoacetic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. In certain cell types, (4-Fluorophenyl)aminoacetic acid can induce changes in mitochondrial function, leading to alterations in energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of (4-Fluorophenyl)aminoacetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, (4-Fluorophenyl)aminoacetic acid binds to the active site of oxalate decarboxylase, inhibiting its activity and preventing the decarboxylation of oxalate. This inhibition leads to the accumulation of oxalate and its derivatives, which can have downstream effects on cellular metabolism and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluorophenyl)aminoacetic acid change over time. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to (4-Fluorophenyl)aminoacetic acid can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-Fluorophenyl)aminoacetic acid vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
(4-Fluorophenyl)aminoacetic acid is involved in various metabolic pathways. It interacts with enzymes such as oxalate decarboxylase and other oxidoreductases, influencing the metabolic flux and levels of metabolites. The compound can be metabolized to form fluorinated derivatives, which can further participate in biochemical reactions. These metabolic pathways play a crucial role in determining the overall impact of (4-Fluorophenyl)aminoacetic acid on cellular function and health .
Transport and Distribution
The transport and distribution of (4-Fluorophenyl)aminoacetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in certain cellular compartments. Its distribution is influenced by factors such as tissue type, cellular environment, and the presence of binding proteins. These factors determine the localization and accumulation of (4-Fluorophenyl)aminoacetic acid within the body .
Subcellular Localization
(4-Fluorophenyl)aminoacetic acid exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of (4-Fluorophenyl)aminoacetic acid is crucial for understanding its overall impact on cellular processes .
Propriétés
IUPAC Name |
2-(4-fluoroanilino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRTTZBNPQBQCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607133 |
Source


|
| Record name | (4-Fluoroanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69066-43-9 |
Source


|
| Record name | (4-Fluoroanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

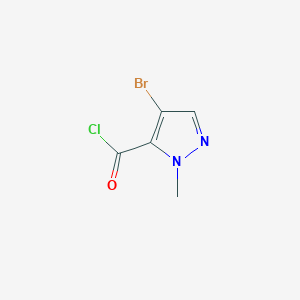
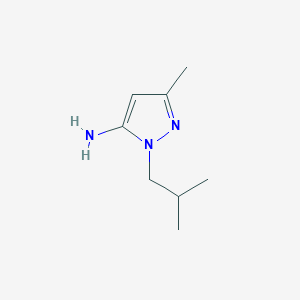
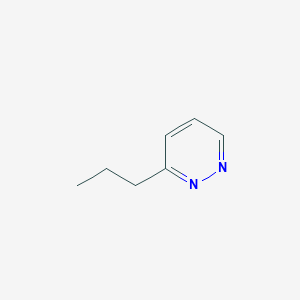



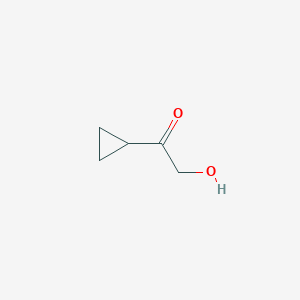

![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)




